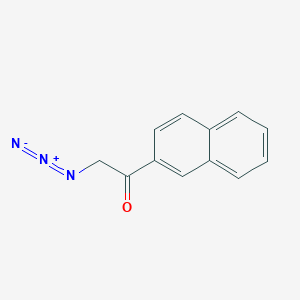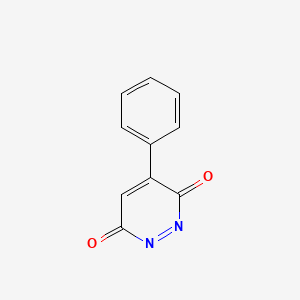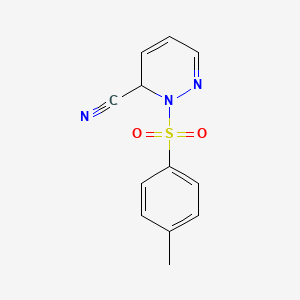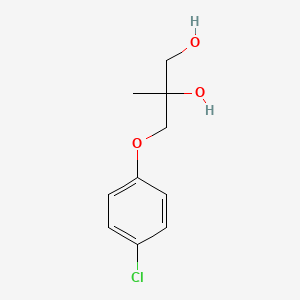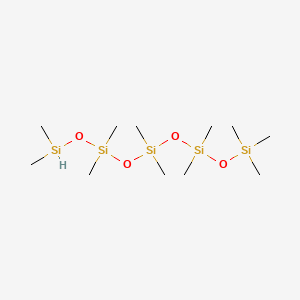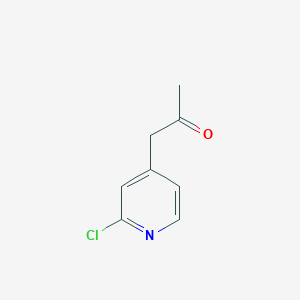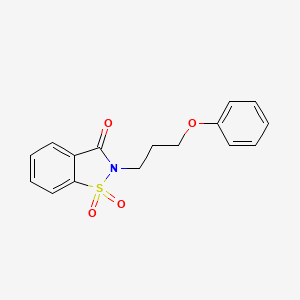
N-(3-Phenoxypropyl)saccharin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N-(3-Phenoxypropyl)saccharin is a complex organic compound with a unique structure that combines a benzothiazole ring with a phenoxypropyl side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Phenoxypropyl)saccharin typically involves multiple steps. One common method starts with the preparation of 3-phenoxypropyl bromide from phenol and halopropanol under alkaline conditions . This intermediate is then reacted with a benzothiazole derivative under specific conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography.
化学反応の分析
Types of Reactions
N-(3-Phenoxypropyl)saccharin undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a sulfone derivative, while reduction could produce a benzothiazoline compound.
科学的研究の応用
N-(3-Phenoxypropyl)saccharin has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antiproliferative effects on cancer cells.
Industry: Utilized in the development of advanced materials and polymers.
作用機序
The mechanism of action of N-(3-Phenoxypropyl)saccharin involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like topoisomerase II, leading to the disruption of DNA replication and transcription in cancer cells . This inhibition can trigger apoptosis, making it a potential candidate for anticancer therapies.
類似化合物との比較
Similar Compounds
3-Methyl-2-phenyl-1H-indole: Known for its antiproliferative activity and topoisomerase II inhibition.
2,3-Dihydro-6-(3-phenoxypropyl)-2-(2-phenylethyl)-5-benzofuranol: A potent inhibitor of 5-lipoxygenase, used in the treatment of inflammatory diseases.
Uniqueness
N-(3-Phenoxypropyl)saccharin stands out due to its unique combination of a benzothiazole ring and a phenoxypropyl side chain. This structure imparts distinct chemical properties and biological activities, making it a versatile compound for various applications.
特性
分子式 |
C16H15NO4S |
|---|---|
分子量 |
317.4 g/mol |
IUPAC名 |
1,1-dioxo-2-(3-phenoxypropyl)-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C16H15NO4S/c18-16-14-9-4-5-10-15(14)22(19,20)17(16)11-6-12-21-13-7-2-1-3-8-13/h1-5,7-10H,6,11-12H2 |
InChIキー |
ISCKAMWJFRNXIM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OCCCN2C(=O)C3=CC=CC=C3S2(=O)=O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl[4-chloro-2-({2-methyl-5-[(methylsulfonyl)amino]phenyl}ethynyl)phenoxy]acetate](/img/structure/B8641028.png)
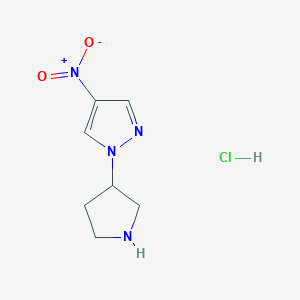
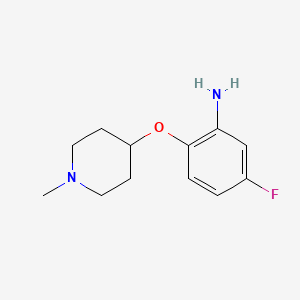
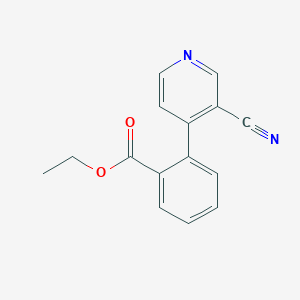
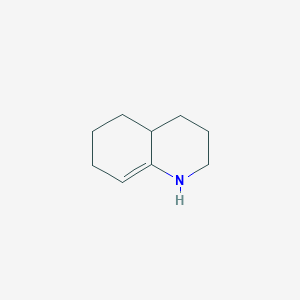
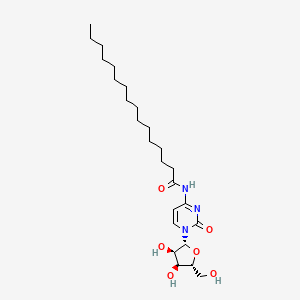
![2,2-Dichloro-N-[(2-ethoxyethoxy)methyl]-N-(3-methylbutyl)acetamide](/img/structure/B8641073.png)
